molecular formula C30H26N4O4S2 B11539439 2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B11539439
M. Wt: 570.7 g/mol
InChI Key: RNHKMPRCGAWSOQ-UHFFFAOYSA-N
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Description

2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfur-containing moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a nitrophenyl-substituted aldehyde.

    Formation of the final product: The final step involves the coupling of the intermediate with 2,4,6-trimethylphenylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity can be investigated. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-({6-[(Z)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE: can be compared to other benzothiazole derivatives, furan derivatives, and nitroaromatic compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and aromatic systems. This combination imparts specific chemical and physical properties that can be leveraged in various applications. For example, the presence of the nitro group and the benzothiazole ring can enhance its reactivity and potential bioactivity.

Properties

Molecular Formula

C30H26N4O4S2

Molecular Weight

570.7 g/mol

IUPAC Name

2-[[6-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C30H26N4O4S2/c1-17-13-18(2)28(19(3)14-17)33-29(35)20(4)39-30-32-25-11-7-22(15-27(25)40-30)31-16-24-10-12-26(38-24)21-5-8-23(9-6-21)34(36)37/h5-16,20H,1-4H3,(H,33,35)

InChI Key

RNHKMPRCGAWSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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